![molecular formula C23H15NO5 B2605814 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate CAS No. 684227-17-6](/img/structure/B2605814.png)
4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate
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Description
4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate, also known as APDPIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. APDPIC belongs to the class of isoindoline derivatives and is synthesized by the reaction of 4-acetylphenylhydrazine with 2-phenyl-1,3-dioxoisoindoline-5-carboxylic acid.
Scientific Research Applications
Pharmaceutical Synthesis
4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of molecules that exhibit biological activity, particularly in the development of novel therapeutic agents. The isoindoline nucleus is a common motif in many drugs due to its pharmacophoric properties, which can interact with a wide range of biological targets .
Herbicides
The compound’s reactivity makes it suitable for the synthesis of herbicidal agents. Researchers have been exploring its use in creating more effective and environmentally sustainable herbicides. The structural flexibility allows for the development of new herbicides that can target specific weeds without affecting the surrounding flora .
Colorants and Dyes
Due to its aromatic nature, 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate is used in the synthesis of colorants and dyes. Its ability to undergo various chemical reactions makes it a valuable component in designing dyes with specific properties for use in textiles, inks, and pigments .
Polymer Additives
This compound is also utilized in the modification of polymers. It can be incorporated into polymer chains to enhance certain properties such as thermal stability, UV resistance, and colorfastness. This application is particularly important in the production of high-performance materials for industrial use .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for the synthesis of complex organic molecules. Its reactivity allows chemists to construct a wide array of molecular architectures, which are essential in the discovery and development of new organic compounds .
Photochromic Materials
The unique structure of 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate lends itself to the creation of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage devices. The compound’s ability to undergo reversible structural changes is key to this application .
properties
IUPAC Name |
(4-acetylphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c1-14(25)15-7-10-18(11-8-15)29-23(28)16-9-12-19-20(13-16)22(27)24(21(19)26)17-5-3-2-4-6-17/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNDYLKJWCCNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate |
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